(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate

Chiral resolution Enzymatic biocatalysis Aliskiren intermediate synthesis

(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate, also designated Aliskiren inter-11, is a chiral alkenyl ester (C₉H₁₅ClO₂, MW 190.67) bearing a defined (2S,4E) stereochemistry. It serves as the primary penultimate intermediate in the industrial synthesis of the renin inhibitor Aliskiren, a peptidomimetic antihypertensive agent.

Molecular Formula C9H15ClO2
Molecular Weight 190.67 g/mol
Cat. No. B14100660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate
Molecular FormulaC9H15ClO2
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESCC(C)C(CC=CCl)C(=O)OC
InChIInChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3
InChIKeyBHFJTVFRXXWPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate (CAS 387353-77-7): Procurement-Grade Overview of the Aliskiren Key Chiral Intermediate


(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate, also designated Aliskiren inter-11, is a chiral alkenyl ester (C₉H₁₅ClO₂, MW 190.67) bearing a defined (2S,4E) stereochemistry . It serves as the primary penultimate intermediate in the industrial synthesis of the renin inhibitor Aliskiren, a peptidomimetic antihypertensive agent [1]. The compound is commercially supplied at ≥95% chemical purity with established GC chiral purity protocols and is classified under MDL MFCD22419354 [2]. Its procurement value is anchored in its role as the single-enantiomer building block that sets two of the four chiral centers ultimately required in the Aliskiren API [1].

Why (S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate Cannot Be Generically Substituted by In-Class Ester or Acid Analogs


Within the 5-chloro-2-isopropylpent-4-enoate family, ostensibly similar compounds—the ethyl ester (CAS 324519-67-7), the free carboxylic acid (CAS 324519-66-6), the (4E)-only geometric isomer without defined C2 stereochemistry (CAS 475562-17-5), and the racemic methyl ester—exhibit fundamentally divergent behavior in both chiral resolution efficiency and downstream reactivity [1]. The (2S) absolute configuration is mandatory for generating the correct stereochemistry at two of Aliskiren's four chiral centers, and the methyl ester (vs. ethyl or higher alkyl) has been explicitly identified in patent literature as the preferred substrate for the enzymatic bioresolution step that achieves >99% enantiomeric excess [1][2]. Furthermore, the ester alkyl group directly influences the kinetics of subsequent lactonization and ring-closing metathesis transformations; substituting methyl for n-butyl alters reaction rates, while inverting the C2 stereochemistry from (S) to (R) redirects the RCM pathway from the desired nine-membered lactone to dimeric dilactones [2][3]. These orthogonal sensitivity vectors—stereochemistry, ester alkyl group, and olefin geometry—mean that no single in-class analog can simultaneously satisfy all three requirements of the Aliskiren synthetic route.

Quantitative Differentiation Evidence for (S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate vs. Closest Analogs


Enantiomeric Excess >99% via Non-Mammalian Enzymatic Resolution vs. Racemic Methyl Ester (0% ee)

The target (S)-methyl ester was obtained in >99% enantiomeric excess (ee) via enantioselective hydrolysis of racemic methyl 5-chloro-2-isopropylpent-4-enoate using frozen whole cells of the yeast Rhodosporidium toruloides CMC3105, as determined by chiral GC analysis [1]. In contrast, the starting racemic methyl ester possesses 0% ee by definition. At a preparative scale (80 g racemate, 9.4 L buffer), the resolved (S)-methyl ester was isolated in 34% yield after distillation with a final ee of 99.3% and chemical purity of 98.4% [1]. The enantioselectivity of the biocatalyst, quantified by an E-value of 23–28, far exceeds that of alternative Ophiostoma-derived esterases tested against the same substrate, which exhibited E-values of only 1.1 (Naproxen esterase CMC104432) and 4.31 (Ketoprofen esterase CMC104131) [1][2].

Chiral resolution Enzymatic biocatalysis Aliskiren intermediate synthesis

Faster Lactonization Kinetics of Methyl Ester vs. n-Butyl Ester in SmI₂-Mediated Ketone Reduction–Cyclization

In a systematic study of γ-keto ester reduction with concomitant γ-butyrolactone formation, methyl ester substrates (Table 1, entries 3, 5, and 7) underwent conversion to the desired lactone faster than the corresponding n-butyl esters (entries 1 and 4) under identical SmI₂-promoted radical addition and (S)-Alpine Hydride reduction conditions at −78°C in THF [1]. Specifically, methyl ester 24b afforded lactone 26a in 95% yield (entry 3), while the structurally analogous n-butyl ester 24a required isolation of intermediate alcohol 25a (19%) alongside lactone 26a (79%) under the same reductant (entry 1), indicating incomplete spontaneous cyclization. Methyl ester 24d gave lactone 26c in 93% yield (entry 5) vs. n-butyl ester 24c yielding only 59% lactone (entry 4), representing a 34-percentage-point yield advantage.

Lactonization kinetics Diastereoselective reduction Radical coupling Aliskiren total synthesis

Stereochemical Divergence in Ring-Closing Metathesis: (S)-Ester Generates Dimeric Dilactones vs. (R)-Ester Generates Monomeric 9-Membered Lactone

In the Hanessian group's macrocycle route to Aliskiren, ring-closing metathesis (RCM) with the Hoveyda–Grubbs catalyst produced fundamentally different outcomes depending on the C2 stereochemistry of the pent-4-enoate ester [1]. The (R)-ester underwent efficient RCM to yield the desired nine-membered unsaturated lactone, a critical advanced intermediate. By contrast, the diastereomeric (S)-ester—the enantiomer of the target procurement compound—led exclusively to dimeric dilactones, which were characterized by X-ray crystallography and chemical conversion studies [1]. This stereochemical bifurcation means that procurement of the incorrect enantiomer (or a racemic mixture) would divert the synthetic pathway entirely away from the monomeric lactone required for Aliskiren, producing instead a dimeric dead-end.

Ring-closing metathesis Stereochemical control Nine-membered lactone Aliskiren macrocycle

Explicit Patent Preference for Methyl Ester as the Key Aliskiren Intermediate vs. Other Alkyl Esters

Multiple independent patent families explicitly designate the methyl ester—not the ethyl, n-butyl, or other alkyl variants—as the preferred and commercially important intermediate. US20100248337 states the invention 'relates to the production of (S)-5-chloro-2-isopropylpent-4-enoic acid esters, in particular, the methyl ester, which is a key intermediate in the manufacture of the drug Aliskiren' [1]. The Mylan patent (US2015/0011793) further emphasizes that 'the intermediate of Formula-II is commercially important in the synthesis of Aliskiren as well purity of the said intermediate play a vital role to achieve pure Aliskiren' and specifies that distillation increases purity from 70% to above 90%, preferably above 95% [2]. The Italiana Sint patent (WO 2008/009645) independently converges on 'methyl (2S,4E)-5-chloro-2-isopropylpent-4-enoate' as the specific target compound prepared via stereoselective synthesis [3]. No patent was identified that accords equivalent preference to the ethyl ester or free acid for this strategic intermediate position.

Pharmaceutical process chemistry Key intermediate designation Patent analysis Aliskiren manufacturing

Physical Property and Purification Advantage of Methyl Ester (MW 190.67, BP 203°C) vs. Ethyl Ester (MW 204.69)

The methyl ester (MW 190.67, BP 203°C, density 1.023 g/mL, LogP 2.57) possesses a molecular weight 14 g/mol lower than the corresponding ethyl ester (MW 204.69 for CAS 324519-67-7), conferring higher volatility that facilitates purification by vacuum distillation—the method explicitly employed in the patent preparative example to achieve 98.4% chemical purity and 99.3% ee [1]. The boiling point of 203°C is well within standard vacuum distillation ranges for small-molecule pharmaceutical intermediates. The lower LogP (2.57 vs. an estimated ~3.1 for the ethyl ester analog based on the +0.5 LogP increment per methylene unit) also implies more favorable partitioning behavior in aqueous-organic extraction workflows commonly used in intermediate purification .

Physicochemical properties Distillation purification Intermediate procurement Process chemistry

Procurement-Relevant Application Scenarios for (S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate


GMP and Non-GMP Aliskiren Intermediate Supply Chains Requiring Validated >99% Enantiomeric Excess

Pharmaceutical manufacturers and CDMOs engaged in Aliskiren API production require the (S)-methyl ester as the penultimate intermediate with documented enantiomeric excess exceeding 99% [1]. The non-mammalian enzymatic resolution route using Rhodosporidium toruloides eliminates TSE/BSE regulatory risk associated with pig liver esterase processes, making this compound the preferred procurement choice for submissions to EMA and FDA that require absence of animal-derived processing aids [1]. The availability of the compound at ≥95% chemical purity with established chiral GC analytical protocols (Chirasil dex CB column) supports quality-by-design approaches in intermediate release testing [1].

Stereochemical Reference Standard for Chiral HPLC/GC Method Development in Aliskiren Intermediate Analysis

The defined (2S,4E) stereochemistry and the demonstrated ability to resolve the enantiomers by chiral GC (as employed in the patent examples using a Chirasil dex CB column) positions this compound as a reference standard for developing and validating analytical methods for Aliskiren intermediate quality control [1]. The availability of the racemic mixture as a comparator enables system suitability testing where both enantiomers must be baseline-resolved, a requirement for ICH Q2(R1) method validation in pharmaceutical intermediate analysis [1].

Process Chemistry Research on SmI₂-Mediated Radical Coupling and γ-Lactone Formation Using Methyl Ester Substrates

Academic and industrial process chemistry groups investigating SmI₂-promoted acyl-like radical coupling for hydroxyethylene isostere synthesis should procure the methyl ester over the n-butyl ester specifically because the methyl ester has been demonstrated to undergo faster spontaneous lactonization (95% lactone yield for methyl ester 24b vs. 79% for n-butyl ester 24a under identical conditions) [2]. This kinetic advantage reduces the need for a separate lactonization step (NaH treatment of intermediate alcohol), thereby shortening the synthetic sequence by one operation and improving overall process mass intensity [2].

Stereochemical Probe for Ring-Closing Metathesis Studies on Chiral Pent-4-enoate Systems

The Hanessian group's discovery that (R)- and (S)-configured pent-4-enoate esters produce entirely different RCM outcomes (monomeric 9-membered lactone vs. dimeric dilactone, respectively) makes the (S)-methyl ester a valuable stereochemical probe for mechanistic studies of macrocyclization [3]. Research groups studying substrate-controlled diastereoselectivity in medium-ring formation should procure the (S)-methyl ester as a well-characterized substrate with a known crystallographically confirmed dimerization trajectory, providing a benchmark for computational modeling of RCM transition states [3].

Quote Request

Request a Quote for (S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.